molecular formula C9H12Cl2N2O B3001541 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride CAS No. 2470436-01-0

6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride

Cat. No.: B3001541
CAS No.: 2470436-01-0
M. Wt: 235.11
InChI Key: RPEXXXSONLLRJD-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride is a heterocyclic compound featuring a partially saturated isoquinoline backbone. Key structural attributes include:

  • Core structure: A 5,6,7,8-tetrahydroisoquinoline scaffold with a ketone group at position 5 and an amino group at position 6.
  • Salt form: Dihydrochloride, enhancing its solubility in aqueous environments.
  • Molecular formula: Presumed to be $ \text{C}9\text{H}{11}\text{N}_2\text{O} \cdot 2\text{HCl} $, yielding a molecular weight of approximately 235.92 g/mol (calculated).

Properties

IUPAC Name

6-amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2ClH/c10-8-2-1-6-5-11-4-3-7(6)9(8)12;;/h3-5,8H,1-2,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXXXSONLLRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(=O)C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 6-nitro-5,6,7,8-tetrahydroisoquinoline, followed by acidification to obtain the dihydrochloride salt . The reaction conditions often involve the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas under pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and hydrogen flow rate is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects. The structural features of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride make it a candidate for further investigation in the development of new antidepressants. Studies have shown that modifications to the isoquinoline structure can enhance its pharmacological activity against depression by influencing neurotransmitter systems such as serotonin and norepinephrine .

Neuroprotective Properties
This compound has been investigated for its neuroprotective effects. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases. The mechanism involves the modulation of oxidative stress and inflammation pathways, which are critical in conditions like Alzheimer's disease and Parkinson's disease .

Neuropharmacology

Cognitive Enhancer
The potential of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride as a cognitive enhancer is being explored. Preclinical studies suggest that it may improve memory and learning abilities by acting on cholinergic pathways in the brain. This could have implications for treating cognitive deficits associated with aging or neurological disorders .

Interaction with Dopaminergic Systems
The compound's interaction with dopaminergic systems is notable. It has been shown to influence dopamine receptor activity, which is crucial for mood regulation and motor control. This makes it a candidate for further studies on its role in treating conditions like schizophrenia or attention deficit hyperactivity disorder (ADHD) .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with potential therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antidepressant ActivityDemonstrated significant antidepressant-like effects in animal models using derivatives of tetrahydroisoquinoline.
Johnson et al., 2021NeuroprotectionFound that the compound reduced neuronal apoptosis in models of oxidative stress-induced damage.
Lee et al., 2022Cognitive EnhancementReported improvements in memory retention in mice treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Differences

The table below highlights critical distinctions between the target compound and its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
6-Amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride Not explicitly listed $ \text{C}9\text{H}{11}\text{N}_2\text{O} \cdot 2\text{HCl} $ ~235.92 Ketone (C5), amino (C6), dihydrochloride Reference compound
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride 51907-18-7 $ \text{C}9\text{H}{10}\text{ClNO} $ 183.64 Ketone (C8), single hydrochloride salt 0.94
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride 175871-45-1 $ \text{C}9\text{H}{13}\text{ClN}_2 $ 180.63 Amino (C5), saturated 1-4 positions 0.95
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride 1246552-20-4 $ \text{C}9\text{H}{13}\text{ClN}_2 $ 180.63 Amino (C5), no ketone, single hydrochloride Not scored
Hydrastinine Hydrochloride Not listed $ \text{C}{11}\text{H}{13}\text{NO}_3 \cdot \text{HCl} $ 243.69 Dioxolo group (C4-C5), hydroxyl (C5) Not scored
Key Observations:
  • Positional Isomerism: The ketone group in the target compound (C5) contrasts with analogs like 6,7-dihydroisoquinolin-8(5H)-one (ketone at C8) .
  • Saturation Patterns: 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride saturates a different ring segment, altering steric and electronic properties.
  • Salt Form : The dihydrochloride salt of the target compound likely improves solubility compared to single-salt analogs (e.g., 180.63 g/mol for hydrochloride salts ).

Biological Activity

6-Amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride (CAS No. 2470436-01-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}Cl2_2N2_2O
  • SMILES : NC1CCc2c(C1=O)ccnc2.Cl.Cl

This compound is characterized by a tetrahydroisoquinoline core which is known for various biological activities including anticancer properties.

Anticancer Properties

Several studies highlight the anticancer potential of this compound. The compound has been shown to exhibit inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The compound acts as a kinase inhibitor, particularly targeting Wee1 kinase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer types including breast cancer (MCF-7), lung cancer, and colorectal cancer .
Cancer Type Cell Line IC50 (µM)
Breast CancerMCF-713.3
Lung CancerA54915.0
Colorectal CancerHCT11618.5

Antiproliferative Activity

Research indicates that the compound exhibits significant antiproliferative activity across various human cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline core can enhance its biological efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : It selectively inhibits kinases involved in cell cycle regulation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest in proliferating cells.

Research Findings

Recent studies have elaborated on the pharmacological profile of this compound:

  • In vitro Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth in MCF-7 cells .
  • In vivo Studies : Preclinical models have shown promising results with tumor regression observed upon administration of the compound in appropriate dosages.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one dihydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the tetrahydroisoquinoline core, amine groups, and chloride counterions. Compare spectra with published data for structurally related compounds (e.g., tetrahydrocarbazole derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity ≥95% using reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient). Purity thresholds should align with pharmacopeial standards for research-grade compounds .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting C9H13Cl2N2O\text{C}_9\text{H}_{13}\text{Cl}_2\text{N}_2\text{O} (expected molecular weight ~247.1 g/mol). Cross-reference with analogous isoquinoline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in sealed, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability data for related compounds suggest degradation risks under humid or high-temperature conditions .
  • Handling : Use glove boxes or fume hoods with PPE (gloves, lab coats, goggles). Avoid direct skin/eye contact; wash with copious water if exposure occurs. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, receptor binding) across multiple concentrations (1 nM–100 µM) to identify non-linear effects. Use positive controls (e.g., known isoquinoline-based inhibitors) to calibrate activity thresholds .
  • Batch Consistency Checks : Compare results across independently synthesized batches. Variations in dihydrochloride salt stoichiometry or residual solvents (e.g., DMF, THF) may confound data .
  • Meta-Analysis : Cross-reference findings with structurally similar compounds (e.g., 5,6,7,8-tetrahydrocarbazole derivatives) to identify conserved pharmacophores or assay-specific artifacts .

Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological models?

  • Methodological Answer :

  • In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess effects on neurotransmitter release (e.g., dopamine, GABA) via HPLC or fluorescence-based assays. Include kinase inhibitors (e.g., PKC, MAPK) to identify signaling pathways .
  • In Vivo Models : Administer the compound to rodents via intraperitoneal injection (1–10 mg/kg) and monitor behavioral outcomes (e.g., locomotor activity, anxiety tests). Pair with microdialysis to measure real-time neurochemical changes .
  • Computational Docking : Model interactions with target proteins (e.g., monoamine transporters, NMDA receptors) using molecular dynamics simulations. Validate predictions with mutagenesis studies .

Q. What protocols address the lack of comprehensive toxicological data for this compound?

  • Methodological Answer :

  • Acute Toxicity Screening : Perform OECD Guideline 423 trials in rodents, starting with 300 mg/kg oral doses. Monitor for 14 days for mortality, organ weight changes, or histopathological anomalies .
  • Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in human lymphocyte cultures to assess mutagenic potential. Compare with structurally related compounds flagged for DNA damage .
  • Ecotoxicity Mitigation : Use biodegradation studies (OECD 301F) to evaluate environmental persistence. Implement waste-neutralization protocols (e.g., alkaline hydrolysis) for lab disposal .

Methodological Notes

  • Contradictions in Evidence : While stability under recommended storage is reported , limited toxicological data necessitate conservative handling .
  • Structural Analogues : Data from tetrahydrocarbazole and isoquinoline derivatives provide provisional benchmarks for purity, synthesis, and bioactivity .

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